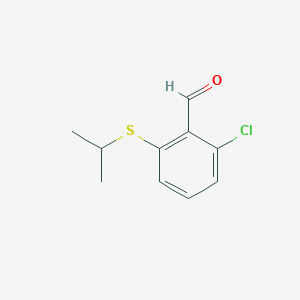

2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde

Description

2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde is a benzaldehyde derivative with a chlorine atom at the 2-position and a propan-2-ylsulfanyl (isopropylthio) group at the 6-position of the aromatic ring. The aldehyde functional group at position 1 makes it a reactive intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceuticals. The isopropylthio substituent introduces steric bulk and weak electron-donating effects via sulfur’s lone pairs, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-6-propan-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPBDWDYLAVYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde typically involves the chlorination of 6-(propan-2-ylsulfanyl)benzaldehyde The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: 2-Chloro-6-(propan-2-ylsulfanyl)benzoic acid.

Reduction: 2-Chloro-6-(propan-2-ylsulfanyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and inhibition due to its reactive aldehyde group.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorine and propan-2-ylsulfanyl groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The 6-position substituent significantly alters electronic and steric properties:

| Compound Name | Substituent at Position 6 | Electronic Nature | Molecular Weight | Purity | CAS Number | Storage Conditions |

|---|---|---|---|---|---|---|

| 2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde | Propan-2-ylsulfanyl | Weak EDG* (thioether) | Not available | Not given | Not provided | Not specified |

| 2-Chloro-6-(trifluoromethyl)benzaldehyde | Trifluoromethyl | Strong EWG** | 208.6 | ≥95% | 60611-22-5 | Room temperature |

| 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde | 4-Iodo-1H-pyrazol-1-yl | Moderate EWG | 332.53 | 95% | 1340183-74-5 | Long-term storage |

| 2-Chloro-6-methylbenzenesulfonyl chloride | Methylsulfonyl chloride | Strong EWG | Not available | High | Not provided | Not specified |

EDG: Electron-donating group; *EWG: Electron-withdrawing group.

Key Observations:

- Electronic Effects: The trifluoromethyl group (CF₃) in 2-Chloro-6-(trifluoromethyl)benzaldehyde strongly withdraws electrons, enhancing the electrophilicity of the aldehyde group. This increases reactivity toward nucleophiles, making it valuable in fluorinated drug synthesis . The 4-iodo-pyrazolyl group () introduces steric hindrance and moderate electron withdrawal, balancing reactivity and stability .

Steric Effects :

- The isopropylthio group’s bulk may hinder nucleophilic attacks at the aldehyde, whereas smaller substituents (e.g., CF₃) allow easier access.

Applications :

- Trifluoromethyl derivatives : Widely used in agrochemicals and pharmaceuticals due to metabolic stability and lipophilicity .

- Pyrazole-containing analogs : Useful in medicinal chemistry for targeting kinase enzymes or metal coordination .

- Sulfonyl chlorides (e.g., ): Primarily serve as sulfonylation reagents rather than aldehyde precursors .

Hydrogen Bonding and Crystal Packing

While direct crystallographic data for the target compound are unavailable, hydrogen bonding patterns (e.g., C=O⋯H or S⋯H interactions) can be analyzed using graph set theory (). Thioethers may participate in weak C–H⋯S interactions, influencing crystal packing and solubility. In contrast, trifluoromethyl or pyrazole groups may form stronger halogen or hydrogen bonds, respectively .

Biological Activity

2-Chloro-6-(propan-2-ylsulfanyl)benzaldehyde (CAS No. 1341438-16-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClOS |

| Molecular Weight | 218.72 g/mol |

| IUPAC Name | This compound |

| SMILES Representation | ClC1=CC(=C(C=C1)C(SC(C)C)=O) |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study investigated the compound's effectiveness against various microbial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested on several cancer types, including breast and colon cancer, demonstrating cytotoxic effects through mechanisms involving oxidative stress and disruption of mitochondrial function.

The proposed mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in cells.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, triggering apoptotic pathways.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cell proliferation has been suggested.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against selected bacterial strains.

- Method : Agar diffusion method was employed to determine the zone of inhibition.

- Findings : Significant activity was observed with MIC values ranging from 50 to 200 µg/mL for different strains.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Findings : IC50 values indicated potent anticancer activity with values ranging between 20 µM to 50 µM depending on the cell line.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.